![molecular formula C16H14N4O2S B5729576 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, commonly known as PTMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTMU is a thiadiazole derivative that possesses a unique molecular structure, making it a promising candidate for drug development, agricultural applications, and other industrial uses.
Mécanisme D'action
The mechanism of action of PTMU is not fully understood, but several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways in cells. In cancer cells, PTMU has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cell cycle arrest and apoptosis. Moreover, PTMU has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism in cells. In plants, PTMU has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects
PTMU has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, PTMU has been shown to induce DNA damage and oxidative stress, leading to cell death. Moreover, PTMU has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. In diabetic animals, PTMU has been shown to improve glucose metabolism and insulin sensitivity, leading to reduced blood glucose levels and improved glycemic control. In plants, PTMU has been shown to inhibit the growth and development of weeds and fungal pathogens, leading to improved crop yield and quality.
Avantages Et Limitations Des Expériences En Laboratoire
PTMU has several advantages for lab experiments, such as its ease of synthesis, stability, and solubility in common solvents. Moreover, PTMU has been shown to have low toxicity and high selectivity towards specific targets, making it a valuable tool for studying biological processes and developing new drugs. However, PTMU also has some limitations, such as its relatively high cost and limited availability. Moreover, PTMU has been shown to have variable effects in different cell types and organisms, indicating the need for further studies to elucidate its mechanism of action and optimize its use in different applications.
Orientations Futures
There are several future directions for PTMU research, such as:
1. Development of PTMU-based drugs for cancer and diabetes treatment.
2. Optimization of PTMU synthesis and purification methods for large-scale production.
3. Investigation of the molecular targets and signaling pathways affected by PTMU in different cell types and organisms.
4. Development of PTMU-based herbicides and fungicides for sustainable agriculture.
5. Synthesis of new materials using PTMU as a building block for various applications, such as electronics, energy storage, and biomedicine.
6. Investigation of the potential side effects and toxicity of PTMU in different organisms and ecosystems.
7. Development of new PTMU derivatives with improved properties and selectivity towards specific targets.
Conclusion
PTMU is a promising compound with potential applications in various fields, such as medicine, agriculture, and industry. Its unique molecular structure and mechanism of action make it a valuable tool for studying biological processes and developing new drugs and materials. However, further studies are needed to fully understand its mechanism of action and optimize its use in different applications. With continued research and development, PTMU has the potential to become a valuable asset in the fight against cancer, diabetes, and other diseases, as well as a sustainable solution for crop protection and industrial innovation.
Méthodes De Synthèse
The synthesis of PTMU involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with phenyl isocyanate under specific conditions. The process involves the use of solvents, catalysts, and other reagents, and requires careful monitoring of the reaction parameters to obtain high yields and purity of the final product. Several studies have reported different methods for synthesizing PTMU, with varying degrees of success. However, the most commonly used method involves the reaction of the two precursors in the presence of a base catalyst, followed by purification and isolation of the product using chromatography techniques.
Applications De Recherche Scientifique
PTMU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, PTMU has shown promising results in the treatment of cancer, diabetes, and other diseases. Several studies have reported the anti-tumor activity of PTMU, which is attributed to its ability to inhibit the proliferation of cancer cells and induce apoptosis. In addition, PTMU has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals, indicating its potential as a therapeutic agent for diabetes.
In agriculture, PTMU has been studied for its herbicidal and fungicidal properties. Several studies have reported the effectiveness of PTMU in controlling weed growth and fungal infections in crops, making it a potential alternative to conventional chemical pesticides. Moreover, PTMU has been shown to enhance plant growth and yield, indicating its potential as a plant growth regulator.
In industry, PTMU has been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles. Several studies have reported the use of PTMU as a building block for the synthesis of new materials with unique properties, such as high thermal stability, conductivity, and biocompatibility.
Propriétés
IUPAC Name |
1-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(17-12-7-3-1-4-8-12)18-16-20-19-14(23-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBYMWPPFWXLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)
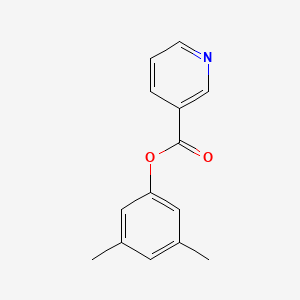
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
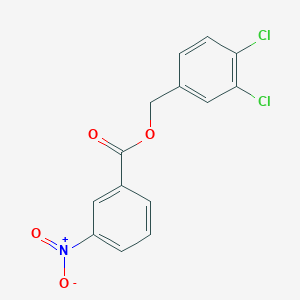
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
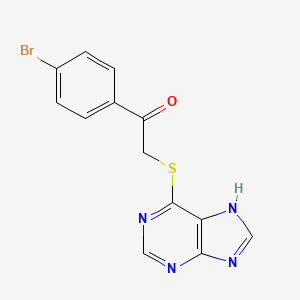
![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
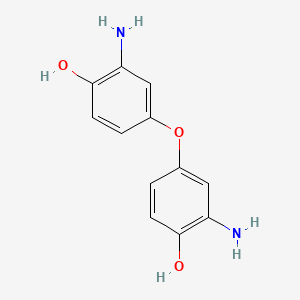
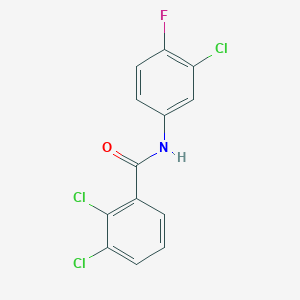
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)